

Cytochalasin L: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin L is a member of the cytochalasan family of mycotoxins, a group of fungal metabolites known for their profound effects on the eukaryotic cytoskeleton. Like its congeners, the primary mechanism of action of **Cytochalasin L** is the disruption of actin filament dynamics, a critical process for cell motility, division, and morphology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Cytochalasin L**. It includes a summary of its known effects on cellular processes, a discussion of the signaling pathways modulated by the broader cytochalasan class, and detailed experimental protocols for studying its activity. This document is intended to serve as a valuable resource for researchers investigating cytoskeletal dynamics and for professionals involved in the development of novel therapeutic agents targeting the actin cytoskeleton.

Chemical Structure and Properties

Cytochalasin L is a complex macrocyclic compound characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic lactone.

Chemical Structure:



While a definitive crystal structure for **Cytochalasin L** is not readily available in public databases, its 2D chemical structure has been elucidated.

Table 1: Chemical and Physical Properties of Cytochalasin L

| Property | Value | Source |
|-------------------|---|------------------------------------|
| Molecular Formula | C32H37NO7 | INVALID-LINK |
| Molecular Weight | 547.64 g/mol | INVALID-LINK |
| CAS Number | 79637-87-9 | INVALID-LINK |
| IUPAC Name | (1R,2R,4S,8S,9E,11S,12Z,14S,15E)-4-hydroxy-11- (hydroxymethyl)-8,12,14- trimethyl-2-(phenylmethyl)-3,7- dioxa-2- azabicyclo[13.3.1]nonadeca- 9,12,15-triene-6,19-dione | (Computed) |
| Melting Point | Data not available | |
| Solubility | Data not available. Generally, cytochalasins are soluble in organic solvents like DMSO, ethanol, and methanol, and insoluble in water. | General knowledge on cytochalasins |

Biological Activity and Mechanism of Action

The biological activity of **Cytochalasin L**, like other members of the cytochalasan family, is primarily attributed to its ability to interfere with actin polymerization.[1]

Mechanism of Action:

Cytochalasins bind to the barbed (fast-growing) end of filamentous actin (F-actin), thereby capping the filament.[1] This action prevents the addition of new actin monomers to the growing



filament, effectively halting its elongation.[1] This disruption of actin dynamics leads to a variety of cellular effects.

Cellular Effects:

- Inhibition of Cytokinesis: By disrupting the contractile actin ring, **Cytochalasin L** can inhibit cell division, leading to the formation of multinucleated cells.
- Inhibition of Endocytosis and Exocytosis: These processes are heavily dependent on the dynamic remodeling of the actin cytoskeleton at the cell periphery.
- Alterations in Cell Morphology: Disruption of the actin network leads to changes in cell shape, loss of stress fibers, and membrane blebbing.

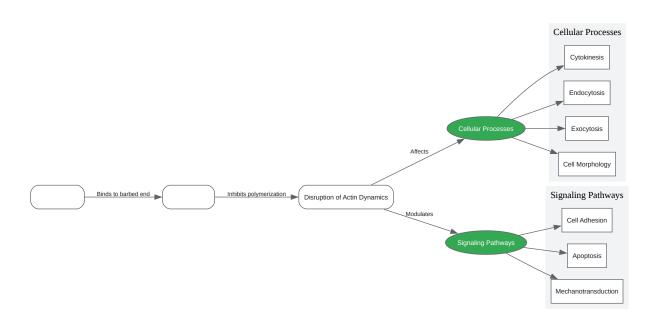
A review article suggests that the bioactivity of **Cytochalasin L** may be comparable to that of Cytochalasin K due to the similarity in the size of their macrocyclic rings.[2]

Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasins can have downstream effects on various signaling pathways that are mechanosensitive or dependent on cytoskeletal integrity. While specific studies on the signaling pathways affected by **Cytochalasin L** are limited, the broader class of cytochalasins is known to influence pathways involved in:

- Cell Adhesion and Migration: Pathways involving integrins and focal adhesions are affected due to the reliance on a dynamic actin network.
- Apoptosis: Prolonged disruption of the cytoskeleton can trigger programmed cell death.
- Mechanotransduction: The ability of cells to sense and respond to mechanical stimuli is compromised.





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Figure 1. Overview of Cytochalasin L's mechanism and downstream effects.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of **Cytochalasin L**. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for a specific cell type and experimental question.

Actin Polymerization Assay (In Vitro)

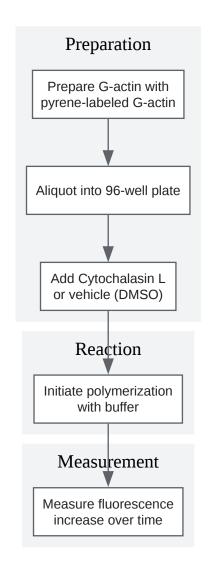


This assay measures the effect of **Cytochalasin L** on the polymerization of purified actin monomers in vitro.

Methodology:

- Reagents and Materials:
 - Purified G-actin
 - Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)
 - Pyrene-labeled G-actin
 - Cytochalasin L stock solution (in DMSO)
 - DMSO (vehicle control)
 - Fluorometer
- Procedure:
 - 1. Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrenelabeled G-actin.
 - 2. Aliquot the actin solution into a 96-well plate.
 - 3. Add various concentrations of Cytochalasin L or DMSO (vehicle control) to the wells.
 - 4. Initiate polymerization by adding polymerization buffer.
 - 5. Immediately place the plate in a fluorometer pre-warmed to 37°C.
 - 6. Measure the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm). The fluorescence intensity is proportional to the amount of F-actin.





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Figure 2. Workflow for an in vitro actin polymerization assay.

Cell Viability/Cytotoxicity Assay

This protocol determines the concentration at which **Cytochalasin L** becomes toxic to cells.

Methodology:

- · Reagents and Materials:
 - Cell line of interest
 - Complete cell culture medium



- Cytochalasin L stock solution (in DMSO)
- DMSO (vehicle control)
- 96-well cell culture plates
- MTT or similar cell viability reagent
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader
- Procedure:
 - 1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - 2. Prepare serial dilutions of **Cytochalasin L** in complete culture medium.
 - 3. Remove the old medium from the cells and replace it with the medium containing different concentrations of **Cytochalasin L** or vehicle control.
 - 4. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
 - 5. Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
 - 6. Add the solubilization solution to dissolve the formazan crystals.
 - 7. Measure the absorbance at the appropriate wavelength using a microplate reader.
 - 8. Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value.

Phalloidin Staining for F-actin Visualization

This protocol allows for the visualization of changes in the F-actin cytoskeleton in cells treated with **Cytochalasin L**.



Methodology:

- Reagents and Materials:
 - Cells cultured on glass coverslips
 - Cytochalasin L stock solution (in DMSO)
 - DMSO (vehicle control)
 - Phosphate-buffered saline (PBS)
 - 4% Paraformaldehyde (PFA) in PBS
 - 0.1% Triton X-100 in PBS
 - Fluorescently-conjugated phalloidin
 - DAPI (for nuclear counterstaining)
 - Mounting medium
 - Fluorescence microscope
- Procedure:
 - Treat cells with the desired concentration of Cytochalasin L or vehicle control for the appropriate duration.
 - 2. Wash the cells with PBS.
 - 3. Fix the cells with 4% PFA for 10-15 minutes.
 - 4. Wash with PBS.
 - 5. Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
 - 6. Wash with PBS.



- 7. Incubate with fluorescently-conjugated phalloidin for 30-60 minutes in the dark.
- 8. Wash with PBS.
- 9. Counterstain with DAPI for 5 minutes.
- 10. Wash with PBS.
- 11. Mount the coverslips on microscope slides with mounting medium.
- 12. Visualize the F-actin and nuclei using a fluorescence microscope.

Conclusion

Cytochalasin L is a potent inhibitor of actin polymerization, exhibiting a range of effects on cellular processes that are fundamental to cell life and function. While its general mechanism of action is understood to be similar to other well-studied cytochalasins, a detailed characterization of its specific physicochemical properties and its unique interactions with cellular signaling pathways remains an area for further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the biological activities of **Cytochalasin L** and to further elucidate its potential as a research tool and a lead compound for therapeutic development.

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- To cite this document: BenchChem. [Cytochalasin L: A Technical Guide to its Chemical Structure and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at:



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